molecular formula C16H18N2O2 B5890639 1-[2-(4-Methylphenoxy)ethyl]-3-phenylurea

1-[2-(4-Methylphenoxy)ethyl]-3-phenylurea

Cat. No.: B5890639
M. Wt: 270.33 g/mol
InChI Key: UZQIUNZJJHXDID-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)ethyl]-3-phenylurea is an organic compound that belongs to the class of phenylureas This compound is characterized by the presence of a phenylurea moiety linked to a 4-methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methylphenoxy)ethyl]-3-phenylurea typically involves the reaction of 4-methylphenoxyethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methylphenoxyethylamine+Phenyl isocyanateThis compound\text{4-Methylphenoxyethylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 4-Methylphenoxyethylamine+Phenyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methylphenoxy)ethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed depend on the specific reaction and conditions. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

1-[2-(4-Methylphenoxy)ethyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(4-Methoxyphenyl)ethyl]-3-phenylurea
  • 1-[2-(4-Chlorophenyl)ethyl]-3-phenylurea
  • 1-[2-(4-Fluorophenyl)ethyl]-3-phenylurea

Uniqueness: 1-[2-(4-Methylphenoxy)ethyl]-3-phenylurea is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and physical properties

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-13-7-9-15(10-8-13)20-12-11-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQIUNZJJHXDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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